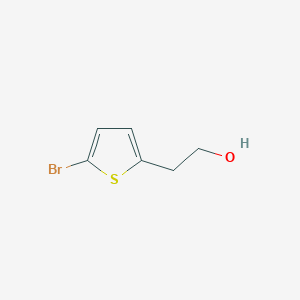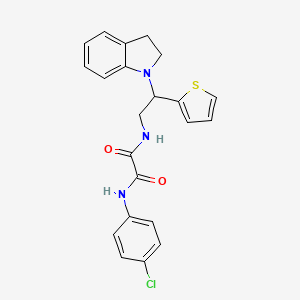![molecular formula C8H11N3O3 B2533760 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid CAS No. 1181471-99-7](/img/structure/B2533760.png)
2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid” is a chemical compound used for proteomics research . Its molecular formula is C8H11N3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new rust converter, 3,4,5-trihydroxy-2-[(hydroxyimino) methyl] benzoic acid (named as RC-GAO), has been synthesized based on gallic acid by formylation and oximation .Chemical Reactions Analysis
While specific chemical reactions involving “2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid” are not mentioned in the retrieved sources, similar compounds have been synthesized through reactions like formylation and oximation .Scientific Research Applications
Synthesis and Characterization of Pyrazoline Derivatives
A study by Hasan, Abbas, and Akhtar (2011) explored the synthesis of 1,3,5-triaryl-2-pyrazolines by reacting 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride. These compounds exhibited fluorescence properties, demonstrating the potential of pyrazoline derivatives in materials science, particularly in the development of fluorescent materials for various applications (Hasan, Abbas, & Akhtar, 2011).
Antitumor Activity of Silver Complexes
Pellei et al. (2023) developed novel silver complexes with bis(pyrazol-1-yl)acetic acid derivatives, showing significant in vitro antitumor activity against human cancer cell lines, including small-cell lung carcinoma (SCLC). These findings highlight the potential of pyrazol-1-yl)acetic acid derivatives in cancer therapy, offering new avenues for the development of chemotherapeutic agents (Pellei et al., 2023).
Coordination Chemistry and Ligand Design
Research by Hübner, Haas, and Burzlaff (2006) on the introduction of functional groups to bis(3,5-dimethylpyrazol-1-yl)acetic acid led to the development of novel N,N,O scorpionate ligands. These ligands, suitable for solid-phase immobilisation, have implications for the design of coordination compounds with potential applications in catalysis, material science, and biochemistry (Hübner, Haas, & Burzlaff, 2006).
Molluscicidal Activity of Pyrazole Derivatives
Abdelrazek et al. (2006) synthesized new cinnoline and pyrano[2,3-c]pyrazole derivatives, showing moderate molluscicidal activity against Biomphalaria alexandrina snails. This research contributes to the development of environmentally friendly pest control agents, demonstrating the versatility of pyrazol-1-yl)acetic acid derivatives in the synthesis of bioactive compounds (Abdelrazek et al., 2006).
Selective Coordination of Armed Ligands
A study by Hadda et al. (2007) focused on the selective coordination of cobalt(II) and copper(II) with novel ligand pyrazole derivatives, demonstrating the importance of such compounds in the field of coordination chemistry. The research offers insights into the design of metal complexes with specific properties, useful in various scientific applications (Hadda et al., 2007).
properties
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-3,5-dimethylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJTUXIXSKNNS-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)O)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/no-structure.png)
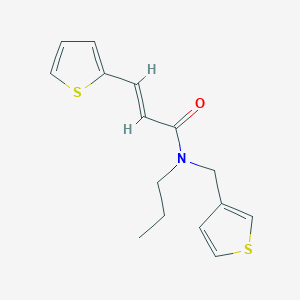

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)
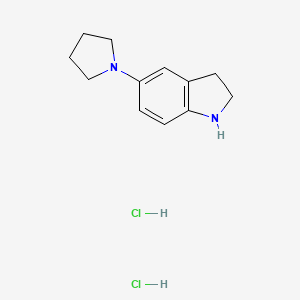

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)
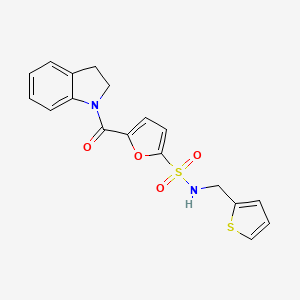
![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)
